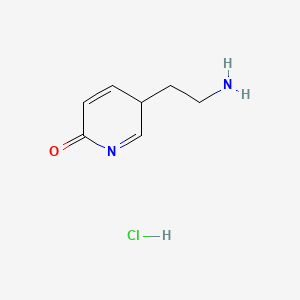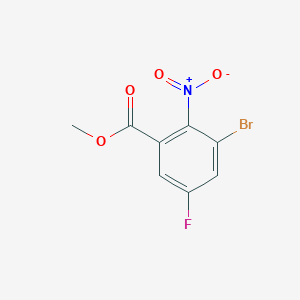
2-Chloro-3,4,5,6-tetrahydroxyhexanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-2-deoxy-D-glucose is an organic compound with the molecular formula C6H11ClO5. It is a white crystalline powder that is slightly soluble in water and acetone. This compound is known for its high sugar toxicity and its ability to interfere with cellular glucose metabolism .
Vorbereitungsmethoden
2-Chloro-2-deoxy-D-glucose can be synthesized through the chlorination of D-glucose. The reaction typically involves the use of hydrochloric acid (HCl) as the chlorinating agent. The process requires careful control of reaction conditions, including temperature and pH, to ensure the selective chlorination of the glucose molecule .
Analyse Chemischer Reaktionen
2-Chloro-2-deoxy-D-glucose undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form various derivatives.
Hydrolysis: In the presence of water, 2-Chloro-2-deoxy-D-glucose can undergo hydrolysis to form 2-deoxy-D-glucose.
Common reagents used in these reactions include hydrochloric acid, sodium hydroxide, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Chloro-2-deoxy-D-glucose has a wide range of scientific research applications:
Chemistry: It is used as a standard in carbohydrate analysis and as a reagent in various chemical reactions.
Biology: The compound is used to study glucose metabolism and transport in cells. It acts as a glucose transport inhibitor, making it useful in research on cellular glucose uptake mechanisms.
Medicine: 2-Chloro-2-deoxy-D-glucose is used in oncology research due to its ability to interfere with glucose metabolism in cancer cells, which have a higher demand for glucose compared to normal cells.
Wirkmechanismus
The primary mechanism of action of 2-Chloro-2-deoxy-D-glucose involves its interference with glucose metabolism. Once inside the cell, it is phosphorylated by hexokinase to form 2-chloro-2-deoxy-D-glucose-6-phosphate. unlike glucose-6-phosphate, this compound cannot be further metabolized by phosphoglucose isomerase, leading to the accumulation of 2-chloro-2-deoxy-D-glucose-6-phosphate and subsequent inhibition of glycolysis. This results in reduced ATP production and ultimately affects cell survival .
Vergleich Mit ähnlichen Verbindungen
2-Chloro-2-deoxy-D-glucose is similar to other glucose analogs such as:
2-Deoxy-D-glucose: Another glucose analog that inhibits glycolysis by being phosphorylated to 2-deoxy-D-glucose-6-phosphate, which cannot be further metabolized.
2-Fluoro-2-deoxy-D-glucose: A fluorinated glucose analog used in positron emission tomography (PET) imaging to study glucose metabolism in tissues.
Fludeoxyglucose: A radiolabeled glucose analog used in PET imaging to detect cancer and other diseases.
The uniqueness of 2-Chloro-2-deoxy-D-glucose lies in its specific chlorination, which provides distinct properties and applications compared to other glucose analogs .
Eigenschaften
IUPAC Name |
2-chloro-3,4,5,6-tetrahydroxyhexanal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO5/c7-3(1-8)5(11)6(12)4(10)2-9/h1,3-6,9-12H,2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEGMPAFDRYYIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)Cl)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
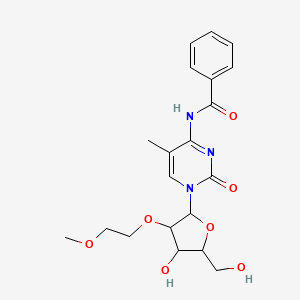
![1-Bromobenzo[c]phenanthrene](/img/structure/B12285718.png)
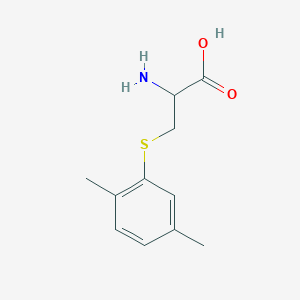

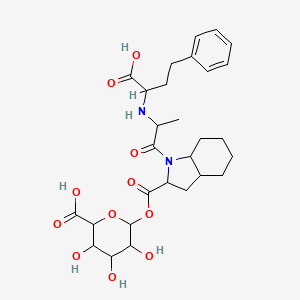
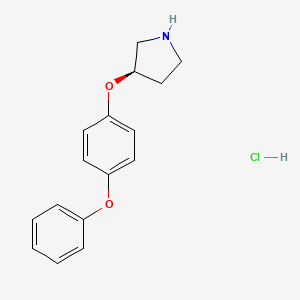
![tert-Butyl 6-bromo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B12285755.png)
![[6-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfinyloxan-3-yl] dodecanoate](/img/structure/B12285756.png)

![5-[7-(1-Bromoethyl)-1-benzofuran-2-yl]-3-tert-butyl-1,3-oxazolidin-2-one](/img/structure/B12285763.png)

![[(3S)-3-(2-ethoxyphenoxy)-2-methylsulfonyloxy-3-phenylpropyl] 4-nitrobenzoate](/img/structure/B12285769.png)
